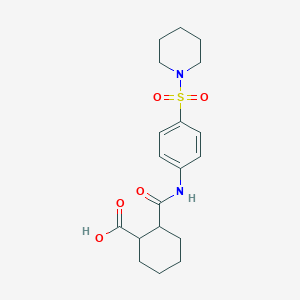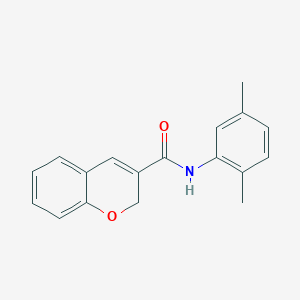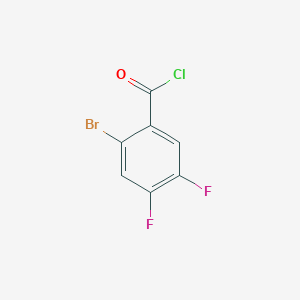
2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a derivative of the amino acid proline and is classified as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid is a noncompetitive NMDA receptor antagonist, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By binding to the receptor, 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid blocks the influx of calcium ions into the cell, which can lead to excitotoxicity and cell death. This mechanism of action makes 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid a promising candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to have various biochemical and physiological effects. 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity, learning, and memory. 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has also been shown to increase the levels of cyclic AMP (cAMP), a second messenger that plays a crucial role in intracellular signaling. Additionally, 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has several advantages for lab experiments. 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid is a highly selective NMDA receptor antagonist, which means that it has minimal off-target effects. Additionally, 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to have good bioavailability and can cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid also has some limitations. 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid can be difficult to synthesize, and its high cost may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid. One potential direction is the development of more efficient and cost-effective synthesis methods for 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid. Another potential direction is the study of the long-term effects of 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid on synaptic plasticity and memory. Additionally, the potential use of 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid in the treatment of psychiatric disorders such as depression and anxiety warrants further investigation. Finally, the use of 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid in combination with other drugs or therapies for the treatment of neurological disorders should be explored.
Synthesemethoden
2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclohexanone with benzylamine to form N-benzylcyclohexylamine, which is then reacted with di-tert-butyl dicarbonate to form N-benzylcyclohexylcarbamic acid tert-butyl ester. This intermediate is then reacted with proline to form 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
2-cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-16(20)15(14-9-5-2-6-10-14)11-18-17(21)22-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDDZQBOFKBEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide](/img/structure/B2796266.png)

![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2796268.png)


![3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2796273.png)

![N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2796275.png)
![4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2796276.png)
![Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2796277.png)


![(3-Chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2796287.png)
